REACTION_CXSMILES
|
O=[C:2]([CH2:8][CH3:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[Cl:10][C:11]1[CH:16]=[C:15]([Cl:17])[CH:14]=[C:13]([Cl:18])[C:12]=1[NH:19][NH2:20].C1C=CC=CC=1>O>[Cl:10][C:11]1[CH:16]=[C:15]([Cl:17])[CH:14]=[C:13]([Cl:18])[C:12]=1[NH:19][N:20]=[C:2]([CH2:8][CH3:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4]
|
Name
|
|
Quantity
|
0.085 mol
|
Type
|
reactant
|
Smiles
|
O=C(C(=O)OCC)CC
|
Name
|
|
Quantity
|
0.077 mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC(=C1)Cl)Cl)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had been removed
|
Type
|
CUSTOM
|
Details
|
the benzene was removed by evaporation under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The oily residue that remained was dissolved in hot technical hexane
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
Crystals of the desired product separated
|
Type
|
CUSTOM
|
Details
|
were recovered
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC(=C1)Cl)Cl)NN=C(C(=O)OCC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |